molecular formula C20H19N3O4 B2506789 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105226-68-3

4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2506789
CAS No.: 1105226-68-3
M. Wt: 365.389
InChI Key: LYROASDLFNOJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazinone core, which is a fused ring system containing both oxygen and nitrogen atoms

Scientific Research Applications

4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The benzoxazinone core can be formed through the cyclization of o-aminophenols with carboxylic acids or their derivatives . The final step involves coupling the oxadiazole and benzoxazinone intermediates under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents like methyl iodide for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The oxadiazole and benzoxazinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

The unique combination of the ethoxyphenyl group and the oxadiazole-benzoxazinone framework in 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-25-16-7-5-4-6-14(16)20-21-18(27-22-20)11-23-15-10-13(2)8-9-17(15)26-12-19(23)24/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROASDLFNOJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.